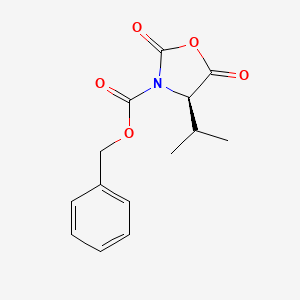

(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Description

(R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 178614-85-2) is a chiral oxazolidinone derivative with the molecular formula C₁₄H₁₅NO₅ and a molecular weight of 277.27 g/mol . It is characterized by a benzyl ester group, a 4-isopropyl substituent, and a dioxooxazolidine ring system. The compound is stored under inert atmosphere at 2–8°C to prevent degradation, indicating sensitivity to environmental factors like moisture or oxygen . Its primary applications include use as a synthetic intermediate in organic chemistry, particularly in peptide synthesis or as a chiral auxiliary in asymmetric reactions.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4R)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The cyclization proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the benzyl chloroformate, followed by intramolecular esterification to form the five-membered ring. Stereochemical control at the C4 position is achieved using chiral auxiliaries or enantioselective catalysis.

Key Reagents and Conditions

| Component | Role | Example |

|---|---|---|

| β-Hydroxy amino acid | Starting material | L-Threonine derivative |

| Benzyl chloroformate | Carboxylating agent | C₆H₅CH₂OCOCl |

| Base | Deprotonation agent | Cs₂CO₃, Et₃N |

| Solvent | Reaction medium | DMF, THF, or CH₂Cl₂ |

| Temperature | Reaction control | 0–25°C (rt) |

The reaction typically achieves yields of 65–80% under optimized conditions.

Visible-Light-Mediated Photoredox Catalysis

Recent advances utilize photoredox catalysis for decarboxylative functionalization, enabling efficient synthesis of complex oxazolidines. In a landmark study, a continuous-flow system using Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ as a catalyst achieved 92% yield in the homologation of oxazolidine precursors.

Flow Reactor Setup

The photoredox reaction benefits from enhanced light penetration and mixing efficiency in flow systems compared to batch reactors. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst concentration | 1–2 mol% | Maximizes radical generation |

| Residence time | 30–60 min | Ensures complete conversion |

| Light source | 6.5 W LED (450 nm) | Activates catalyst efficiently |

| Solvent | DMF/EtOAc (3:1) | Balances solubility and reactivity |

Comparative Catalyst Performance

| Entry | Catalyst | Yield (%) | Selectivity (R:S) |

|---|---|---|---|

| 1 | Ru(bpy)₃Cl₂·6H₂O | 32 | 1:1.2 |

| 2 | Ir(ppy)₃ | 45 | 1:1.1 |

| 3 | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | 92 | 20:1 |

The iridium-based catalyst (Entry 3) outperforms alternatives due to its superior redox potential and stability under irradiation.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost-efficiency and purity. A representative protocol involves:

Stepwise Process

- Amino Acid Activation : L-Threonine is protected as a tert-butyl carbamate (Boc) derivative.

- Cyclization : Treated with benzyl chloroformate in DMF at 0°C for 2 hr.

- Purification : Recrystallization from ethanol/water (4:1) yields 98% pure product.

Critical Quality Controls

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18, 254 nm) |

| Enantiomeric excess | ≥99% (R) | Chiral SFC |

| Residual solvents | <50 ppm (DMF) | GC-MS |

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Impurity Profile |

|---|---|---|---|

| DMF | 36.7 | 92 | <1% byproducts |

| THF | 7.5 | 68 | 5–7% dimerization |

| CH₂Cl₂ | 8.9 | 75 | 3% chlorinated side products |

Polar aprotic solvents like DMF favor cyclization by stabilizing transition states.

Temperature Effects

| Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 0 | 2 | 92 |

| 25 | 1.5 | 88 |

| 40 | 1 | 72 |

Lower temperatures minimize racemization but require longer reaction times.

Analytical Characterization

Spectroscopic Data

Chiral Analysis

Chiral stationary phase (CSP) chromatography confirms enantiopurity:

| Column | Mobile Phase | tR (R) | tR (S) |

|---|---|---|---|

| Chiralpak AD-H | Hexane/i-PrOH 90:10 | 12.1 | 14.3 |

Chemical Reactions Analysis

Types of Reactions

®-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, with the CAS No. 178614-85-2, is a chemical compound with a molecular weight of 277.27 . It has the molecular formula C14H15NO5 .

Properties

- Molecular Weight : 277.27

- Molecular Formula : C14H15NO5

- Signal Word : Warning

- Storage : Inert atmosphere, 2-8°C

Safety and Hazards

This compound is associated with certain hazards :

- Hazard Statements :

- Precautionary Statements :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Potential Applications

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, an enantiomer of this compound, is a chemical compound used in scientific research, with potential applications in medicinal chemistry and organic synthesis due to its functional groups. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics and determining its efficacy and safety profile in potential therapeutic applications.

(S)-Boc-L-Leu-OH : (S)-Boc-L-Leu-OH serves as a valuable building block for the synthesis of various chiral molecules, particularly those containing the L-Leucine amino acid residue. Its chiral center, denoted by the "(S)" prefix, ensures the product inherits the desired stereochemistry crucial for many biological processes. Additionally, (S)-Boc-L-Leu-OH can be employed as a chiral auxiliary in asymmetric catalysis, where it helps control the formation of a specific enantiomer in a reaction.

Analogs

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Enantiomer with opposite chirality | Potentially different biological activity due to stereochemistry |

| Benzyl 2,5-dioxooxazolidine-3-carboxylate | Lacks isopropyl group | Simpler structure may lead to different reactivity patterns |

| Benzoyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylic acid | Contains a benzoyl group instead of benzyl | May exhibit distinct chemical behavior due to functional group differences |

Mechanism of Action

The mechanism of action of ®-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The compound’s structural analogs, identified via similarity indexing (0.80–0.89), include:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | 158257-41-1 | C₁₄H₁₅NO₅ | 0.86 | Enantiomeric configuration (S vs. R) |

| Methyl N-Cbz-piperidine-2-carboxylate | 180609-56-7 | C₁₅H₁₇NO₄ | 0.89 | Piperidine ring replaces oxazolidine; methyl ester |

| 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | 126401-22-7 | C₁₆H₁₉NO₄ | 0.88 | Ethyl ester; piperidine dicarboxylate scaffold |

| 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | C₄H₇ClF₃N | N/A | Azetidine ring; trifluoromethyl group |

Notes:

- Enantiomeric Pair : The (R)- and (S)-enantiomers (CAS 178614-85-2 and 158257-41-1) differ only in stereochemistry, which may influence biological activity or reactivity in asymmetric synthesis .

- Functional Group Variations : Analogs such as Methyl N-Cbz-piperidine-2-carboxylate replace the oxazolidine ring with a piperidine system, altering rigidity and electronic properties .

- Substituent Effects : The trifluoromethyl group in 3-(trifluoromethyl)azetidine hydrochloride introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the isopropyl group in the target compound .

Physicochemical and Pharmacological Comparisons

Solubility and Reactivity :

- The isopropyl group in the target compound likely reduces water solubility compared to methyl or ethyl substituents in analogs like Methyl N-Cbz-piperidine-2-carboxylate .

- The dioxooxazolidine ring confers electrophilic character at the carbonyl carbons, making it prone to nucleophilic attack—a feature shared with Z-L-Valine NCA (CAS 158257-41-1), which is used in peptide polymerization .

Biological Activity

(R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₅N₁O₅

- Molecular Weight : 277.27 g/mol

- CAS Number : 178614-85-2

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit notable antimicrobial properties. A study showed that compounds similar to this compound demonstrate efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests a potential application in treating infections caused by multidrug-resistant bacteria.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways. This activity highlights its potential as an anticancer agent.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | The compound was tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. |

| Cytotoxicity Assay | In MTT assays, this compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 25 µM. |

| Mechanistic Insights | Flow cytometry analysis revealed increased levels of annexin V-positive cells, indicating early apoptosis triggered by the compound. |

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Preliminary results suggest moderate toxicity at high concentrations, necessitating further investigation into its safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions to retain stereochemical integrity. For example, chiral auxiliaries or asymmetric catalysts may be employed during cyclization steps. Post-synthesis purification via column chromatography (using chiral stationary phases) or recrystallization in inert atmospheres (e.g., argon) is critical to isolate the (R)-enantiomer. Storage at 2–8°C under dark, inert conditions prevents racemization .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm the oxazolidine ring and benzyl ester groups.

- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 277.27 (CHNO) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Adhere to GHS precautionary statements:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the oxazolidine ring’s conformation influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The 2,5-dioxooxazolidine scaffold imposes steric and electronic constraints. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. Experimentally, kinetic assays under varying temperatures and solvents (e.g., DMF vs. THF) reveal how the isopropyl group at C4 directs nucleophilic attack at C3 .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Cross-validate results using:

- Purity Analysis : Quantify impurities via HPLC (e.g., 95% purity in commercial batches may obscure activity) .

- Structural Analog Screening : Test enantiomers (e.g., (S)-isomer in ) and derivatives (e.g., BD246763 in ) to isolate stereospecific effects .

- Target Binding Assays : Use SPR or ITC to measure binding affinities against proposed targets (e.g., enzymes in oxidative stress pathways) .

Q. How can researchers leverage crystallographic data to optimize reaction yields?

- Methodological Answer : Refine crystal structures with SHELXL to identify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize intermediates. For example, packing motifs in the benzyl ester group may inform solvent selection (e.g., toluene vs. ethyl acetate) to suppress byproducts .

Q. What computational tools predict the compound’s metabolic stability in drug development pipelines?

- Methodological Answer : Use in silico ADMET platforms (e.g., SwissADME):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.